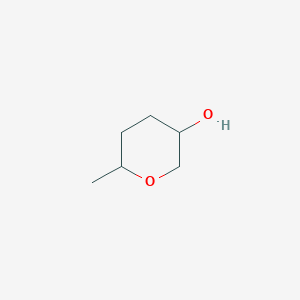

6-Methyloxan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyloxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-6(7)4-8-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUMRULTPACMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyloxan 3 Ol and Its Stereoisomers

General Synthetic Routes to Tetrahydropyran-3-ols

The construction of the tetrahydropyran-3-ol skeleton can be achieved through several general synthetic strategies. These methods often involve the formation of the heterocyclic ring as a key step and may or may not offer control over the stereochemistry at the C3 and C6 positions.

One of the most common and versatile methods for synthesizing tetrahydropyran (B127337) rings is the Prins cyclization . nih.govorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of 6-methyloxan-3-ol, this would conceptually involve the reaction of pent-4-en-1-ol with acetaldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring. nih.gov Various Lewis and Brønsted acids can be employed as catalysts, and the reaction conditions can be tuned to influence the yield and, to some extent, the diastereoselectivity of the product. organic-chemistry.org

Intramolecular hydroalkoxylation of δ-hydroxy olefins is another powerful strategy for the synthesis of tetrahydropyrans. organic-chemistry.org This method involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. The cyclization can be catalyzed by various transition metals, such as platinum, cobalt, or lanthanide triflates. organic-chemistry.org For the synthesis of 6-methyloxan-3-ol, a suitable precursor would be hept-6-en-3-ol.

Additionally, ring-closing metathesis (RCM) of a diene precursor followed by functional group manipulation can lead to the tetrahydropyran core. For instance, a diallyl ether derivative could be subjected to RCM to form a dihydropyran, which could then be hydrated and reduced to afford a 6-methyl-substituted tetrahydropyran-3-ol.

Finally, the reduction of δ-lactones or related cyclic hemiacetals can provide access to substituted tetrahydropyrans. nih.gov For example, a 6-methyl-δ-valerolactone could be reduced to the corresponding lactol, which upon further reduction or functionalization could yield 6-methyloxan-3-ol.

| Synthetic Route | General Precursors | Key Transformation | Catalyst/Reagent Examples |

| Prins Cyclization | Homoallylic alcohol and aldehyde | Acid-catalyzed cyclization | InCl₃, NbCl₅, Phosphomolybdic acid organic-chemistry.org |

| Intramolecular Hydroalkoxylation | δ-Hydroxy olefin | Metal-catalyzed cyclization | Platinum complexes, Co(salen), Lanthanide triflates organic-chemistry.org |

| Ring-Closing Metathesis | Diallyl ether derivative | Olefin metathesis | Grubbs' catalysts nih.gov |

| Reduction of Cyclic Precursors | δ-Lactone or cyclic hemiacetal | Reduction | Et₃SiH, Lewis acids nih.gov |

Stereoselective and Asymmetric Synthesis Approaches

Controlling the absolute and relative stereochemistry at the C3 and C6 positions of 6-methyloxan-3-ol is a key challenge that has been addressed through various stereoselective and asymmetric synthetic strategies.

The "chiral pool" approach leverages readily available and inexpensive enantiomerically pure starting materials, such as carbohydrates, amino acids, or terpenes, to synthesize complex chiral molecules. escholarship.orgnih.govyoutube.com For the synthesis of a specific stereoisomer of 6-methyloxan-3-ol, a precursor with the desired stereochemistry at one or more centers can be chosen and elaborated through a series of chemical transformations.

For example, a chiral sugar derivative containing a suitable arrangement of hydroxyl and methyl groups could be manipulated to form the tetrahydropyran ring. This might involve selective protection of hydroxyl groups, conversion of one hydroxyl group into a leaving group, and subsequent intramolecular cyclization. The inherent chirality of the starting material directs the stereochemical outcome of the final product. Ring contraction or expansion of common cyclohexane (B81311) moieties found in terpenes is another technique used in chiral pool synthesis to access different ring sizes. escholarship.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netrsc.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

In the context of synthesizing 6-methyloxan-3-ol, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step, such as an alkylation or an aldol (B89426) reaction, that establishes one of the stereocenters. researchgate.net For instance, an acyclic precursor could be functionalized with a chiral auxiliary, and then an intramolecular cyclization could be induced, with the auxiliary guiding the formation of the desired diastereomer. Evans' oxazolidinone auxiliaries, for example, have been widely used in stereoselective aldol reactions, which could be a key step in constructing the carbon skeleton of the target molecule.

The use of chiral catalysts to control the stereochemistry of a reaction is a highly efficient and atom-economical approach to asymmetric synthesis. nih.govnih.govmdpi.com For the synthesis of enantiomerically enriched 6-methyloxan-3-ol, several catalytic strategies could be envisioned.

An enantioselective Prins-type cyclization, catalyzed by a chiral Lewis acid, could be employed. This would involve the reaction of a suitable homoallylic alcohol with an aldehyde in the presence of a catalytic amount of a chiral catalyst, which would differentiate between the two enantiotopic faces of the aldehyde, leading to an enantiomerically enriched product. Chiral BINOL-derived catalysts have shown promise in asymmetric allylboration reactions of ketones, which could be adapted for this purpose. researchgate.net

Furthermore, asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor, such as a dihydropyranone, using a chiral transition metal catalyst, could establish the stereocenters at C3 and C6. wikipedia.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govmdpi.commdpi.comresearchgate.netnih.govmdpi.com Lipases, for example, are known to catalyze Baeyer-Villiger oxidations, which could be a key step in a chemo-enzymatic route to chiral precursors of 6-methyloxan-3-ol. nih.gov

Enzymatic kinetic resolution of a racemic mixture of 6-methyloxan-3-ol or a precursor could be employed to separate the enantiomers. This involves the selective reaction of one enantiomer with a substrate, catalyzed by an enzyme, leaving the other enantiomer unreacted. Additionally, the asymmetric reduction of a ketone precursor, 6-methyloxan-3-one, using a ketoreductase enzyme could provide direct access to a specific stereoisomer of the target alcohol with high enantiomeric excess. mdpi.com

| Enzyme Class | Potential Application in 6-Methyloxan-3-ol Synthesis | Example Transformation |

| Lipases | Kinetic resolution of racemic alcohols or esters | Selective acylation of one enantiomer of (±)-6-methyloxan-3-ol |

| Ketoreductases | Asymmetric reduction of a prochiral ketone | Reduction of 6-methyloxan-3-one to a single enantiomer of 6-methyloxan-3-ol |

| Oxidases | Oxidative transformations of precursors | Oxidation of a diol to a lactone |

The stereoselective reduction of a ketone intermediate, such as 6-methyloxan-3-one, is a crucial step in many synthetic routes to substituted tetrahydropyran-3-ols. The stereochemical outcome of this reduction determines the relative stereochemistry between the C3 hydroxyl group and the C6 methyl group.

Diastereoselective reductions can be achieved using a variety of reducing agents, where the existing stereocenter at C6 directs the approach of the hydride reagent to one face of the carbonyl group. Sterically bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor axial attack of the hydride, leading to the equatorial alcohol. In contrast, smaller reducing agents, like sodium borohydride, may favor equatorial attack, resulting in the axial alcohol.

For enantioselective reductions, chiral reducing agents or catalytic systems are employed. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the enantioselective reduction of prochiral ketones. nih.govresearchgate.net This method could be applied to a prochiral precursor to establish the stereocenter at C3. Transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation are also powerful techniques for the enantioselective reduction of ketones. wikipedia.org

| Reduction Type | Reagent/Catalyst | Stereochemical Control |

| Diastereoselective | L-Selectride®, NaBH₄ | Substrate-controlled, depends on steric hindrance |

| Enantioselective | CBS catalyst (chiral oxazaborolidine) nih.govresearchgate.net | Catalyst-controlled, high enantioselectivity |

| Enantioselective | Chiral Ru-BINAP catalysts | Catalyst-controlled, for asymmetric hydrogenation |

Convergent Synthesis Approaches for Complex Structures Incorporating 6-Methyloxan-3-ol

The synthesis of complex natural products containing substituted tetrahydropyran rings, such as the potent anticancer agent laulimalide (B1674552), often employs convergent strategies. In one retrosynthetic approach to laulimalide, the molecule is disconnected into a "northern" fragment, containing a dihydropyran ring, and a "southern" fragment. nih.gov A key step in this convergent strategy is the late-stage coupling of these two advanced intermediates. The Julia-Kocienski olefination is a powerful and widely used reaction for this purpose, as it reliably forms a carbon-carbon double bond, connecting the two fragments. nih.gov This olefination reaction joins a sulfone-containing fragment (e.g., a phenyl tetrazole sulfone derivative of the dihydropyran) with an aldehyde-containing fragment, creating the full carbon skeleton of the target molecule. nih.gov This approach highlights how a pre-formed oxane-containing moiety can be efficiently incorporated into a larger, more complex structure.

Specific Reaction Mechanisms in Oxane Ring Formation

The formation of the oxane ring itself is a critical step that can be achieved through various reaction mechanisms. These methods provide access to the core heterocyclic structure, often establishing key stereocenters in the process.

Maitland–Japp Reaction in Tetrahydropyranone Synthesis

The Maitland-Japp reaction is a classic method for the synthesis of dihydropyran-4-ones, which are versatile precursors to tetrahydropyranones and, subsequently, 6-methyloxan-3-ol derivatives. The reaction typically involves the condensation of a β-keto ester with an α,β-unsaturated aldehyde or ketone. More contemporary adaptations of this reaction have expanded its scope, allowing for the synthesis of highly functionalized dihydropyran-4-ones. These intermediates can then be stereoselectively converted into the corresponding saturated tetrahydropyran-4-ones. This conversion is often achieved through the one-pot addition of hydride or other carbon-based nucleophiles, which not only reduces the double bond but can also introduce additional substituents with high diastereoselectivity.

Alpha-Alkylation Methods for Stereocenter Introduction

The introduction of substituents, such as the methyl group at the C6 position of 6-methyloxan-3-ol, requires precise stereochemical control. Alpha-alkylation of a ketone, specifically a tetrahydropyran-4-one precursor, is a fundamental method for achieving this. The stereoselectivity of this reaction is highly dependent on the reaction conditions. researchgate.net

The process involves the formation of an enolate from the cyclic ketone, followed by its reaction with an alkyl halide. The regioselectivity and stereoselectivity can be controlled by the choice of base, temperature, and solvent.

Kinetic Enolate Formation : Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the least sterically hindered proton, leading to the kinetic enolate. Alkylation of this enolate introduces the substituent at the less substituted α-carbon.

Thermodynamic Enolate Formation : Using a smaller base at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted, thermodynamically more stable enolate.

For introducing a specific stereocenter, chiral auxiliaries or catalysts can be employed. nih.gov For instance, forming a chiral imine from the ketone allows for the alkylation to be directed to one face of the molecule, leading to a high degree of diastereoselectivity. researchgate.net More recently, dinickel-catalyzed and photo-organocatalytic methods have been developed for the asymmetric α-alkylation of cyclic ketones, providing enantiomerically enriched products. rsc.orgrsc.org

| Method | Reagents/Catalyst | Key Feature | Outcome |

| Kinetic Alkylation | LDA, -78 °C | Forms less substituted enolate | Alkylation at the less hindered α-position |

| Thermodynamic Alkylation | NaH, Room Temp. | Forms more stable enolate | Alkylation at the more substituted α-position |

| Chiral Auxiliary | Chiral Amine (e.g., PEA) | Forms chiral imine/enamine | Diastereoselective alkylation |

| Asymmetric Catalysis | Dinickel Catalyst | Chiral pocket controls stereochemistry | Enantioselective alkylation rsc.org |

Intramolecular Cyclization Reactions in Oxane Formation

Intramolecular cyclization is a direct and atom-economical approach to forming the oxane ring. Two prominent methods in this category are the Prins cyclization and intramolecular hydroalkoxylation.

Prins Cyclization : This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene nucleophile to form the six-membered ring. researchgate.netnih.gov The stereochemical outcome of the Prins cyclization can be highly selective, often yielding cis-2,6-disubstituted tetrahydropyrans, which is a common motif in natural products. nih.govholycross.edu The reaction is a powerful tool for constructing the THP skeleton with multiple substituents in a single step. nih.govntu.edu.sg

Intramolecular Hydroalkoxylation : This method involves the addition of an alcohol group across a carbon-carbon double bond within the same molecule. The reaction can be catalyzed by various metals, with lanthanide triflates being particularly effective for the cyclization of unactivated alkenols. organic-chemistry.org This process is highly atom-economical and can proceed with high Markovnikov-type selectivity to form five- and six-membered oxygen heterocycles. organic-chemistry.org Gold(I) complexes have also been shown to catalyze the intramolecular hydroalkoxylation of allenes and alkynes to form cyclic ethers. nih.govnih.gov

Directed Aldol Reactions and Related Carbon-Carbon Bond Formations

The carbon skeleton of the acyclic precursor to 6-methyloxan-3-ol is often assembled using stereocontrolled carbon-carbon bond-forming reactions, with the directed aldol reaction being a cornerstone of this strategy. Polyketides, a class of natural products that frequently contain oxane rings, are often synthesized using iterative aldol reactions. nih.govnih.govmdpi.com

In a directed aldol reaction, a pre-formed enolate (often a boron or silicon enolate) of one carbonyl compound reacts with another aldehyde or ketone. This allows for a controlled, cross-aldol reaction that avoids self-condensation and provides a specific β-hydroxy carbonyl product with a high degree of stereocontrol. researchgate.net By carefully selecting the chiral auxiliaries or reagents, chemists can dictate the formation of specific 1,3-diol stereochemical relationships in the acyclic precursor. nih.gov This precise control is essential, as the stereochemistry established in the acyclic chain is directly translated into the stereocenters of the final cyclized 6-methyloxan-3-ol product.

| Aldol Reaction Type | Key Feature | Typical Stereochemical Outcome |

| Mukaiyama Aldol | Use of silyl (B83357) enol ethers | Can be tuned for syn or anti products |

| Evans Aldol | Use of chiral oxazolidinone auxiliaries | Highly selective for syn adducts |

| Paterson Aldol | Boron-mediated, lactate-derived ketones | Highly selective for anti adducts researchgate.net |

| Kobayashi Aldol | Titanium-mediated, using SuperQuat auxiliaries | Highly selective for anti adducts nih.gov |

Julia Olefination in Unsaturated Oxane Precursor Synthesis

The Julia olefination, and its more modern variant, the Julia-Kocienski olefination, is a powerful method for synthesizing alkenes. wikipedia.orgchem-station.com In the context of oxane synthesis, it is often employed to create an unsaturated acyclic precursor that can be cyclized in a subsequent step. The reaction typically involves the coupling of a sulfone (e.g., a benzothiazolyl or phenyltetrazolyl sulfone) with an aldehyde or ketone. alfa-chemistry.compreprints.org

This reaction is particularly valuable in convergent syntheses, where it can be used to link two complex fragments, as seen in the laulimalide synthesis. nih.gov The product of the Julia-Kocienski olefination is an alkene, which can then be subjected to reactions such as dihydroxylation, epoxidation, or other functional group transformations that facilitate the final ring-closing step to form the oxane ring. The reaction is renowned for its high E-selectivity, functional group tolerance, and mild conditions, making it a staple in complex natural product synthesis. preprints.orgnih.gov

Hydroxy-Directed Epoxidation in Stereoselective Ring Construction

The stereoselective synthesis of substituted tetrahydropyrans, such as the various stereoisomers of 6-Methyloxan-3-ol, frequently relies on strategies that establish key stereocenters early in the synthetic sequence. Hydroxy-directed epoxidation of acyclic alkenyl alcohols is a powerful and widely employed method for achieving this. The principle of this approach lies in using a pre-existing hydroxyl group within the substrate to influence the facial selectivity of an epoxidation reaction on a nearby double bond. This substrate-controlled strategy allows for the predictable installation of new stereocenters, which in turn dictates the stereochemical outcome of the subsequent ring-forming cyclization.

The directing effect of the hydroxyl group is typically achieved through the formation of a transient complex between the alcohol, the alkene, and the epoxidizing agent. In the case of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), the reaction is believed to proceed through a transition state where a hydrogen bond between the substrate's hydroxyl group and the peroxy acid holds the reagent in place, facilitating the delivery of the oxygen atom to the syn-face of the double bond. mdpi.com This results in the formation of an epoxy alcohol with a defined relative stereochemistry between the carbinol center and the newly formed epoxide ring.

An alternative and highly effective method is the Sharpless-Katsuki asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com This catalytic system creates a chiral environment that directs the epoxidation of allylic alcohols with a very high degree of enantioselectivity, enabling access to optically active epoxy alcohol intermediates. mdpi.com

Once the stereochemically defined epoxy alcohol is formed, it can undergo an intramolecular ring-closing reaction to construct the tetrahydropyran ring. This cyclization is typically promoted by either acid or base and proceeds via nucleophilic attack of the hydroxyl group onto one of the epoxide carbons. The regioselectivity of this epoxide opening (i.e., which carbon of the epoxide is attacked) is crucial. For the formation of a six-membered ring like in 6-Methyloxan-3-ol, a 6-endo-tet cyclization is required. The stereochemistry established during the directed epoxidation is transferred to the final cyclic product, controlling the relative configuration of the substituents on the tetrahydropyran ring.

| Reagent/System | Substrate Type | Typical Selectivity | Mechanism |

| m-CPBA | Allylic/Homoallylic Alcohols | Good to Excellent Diastereoselectivity (syn-epoxide) | Hydrogen bonding between the substrate's -OH and the peracid directs oxygen delivery. mdpi.com |

| VO(acac)₂ / TBHP | Allylic Alcohols | High Diastereoselectivity (syn-epoxide) | Formation of a vanadium-alkoxide complex directs the oxidant. |

| Ti(OⁱPr)₄ / (+)- or (-)-DET / TBHP (Sharpless Epoxidation) | Allylic Alcohols | Excellent Enantio- and Diastereoselectivity | Catalytic formation of a chiral titanium complex creates a stereodefined environment for oxidation. mdpi.com |

Peterson Reaction Manifold for Enamide Synthesis from Vinylsilanes

The Peterson olefination is a versatile method in organic synthesis for the formation of alkenes. The reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, which generates a β-hydroxysilane intermediate. researchgate.net This intermediate can then be induced to eliminate in either a syn- or anti-fashion to produce the corresponding (Z)- or (E)-alkene, respectively. The utility of this reaction lies in its stereochemical predictability and the operational simplicity of removing the silyl byproducts. organic-chemistry.org

While the classical Peterson reaction is used to form carbon-carbon double bonds, its principles can be extended to the synthesis of carbon-heteroatom double bonds in what is known as the aza-Peterson reaction. organic-chemistry.org In this variant, the α-silyl carbanion reacts with an imine instead of a carbonyl compound. This process is particularly effective for the synthesis of (E)-alkenes with high stereoselectivity. organic-chemistry.org

The application of a Peterson reaction manifold for the synthesis of enamides from vinylsilanes represents a specialized, multi-step strategy. Vinylsilanes are key starting materials in this context, serving as stable precursors to the required α-silyl carbanions. researchgate.net The synthesis of an enamide, which is a nitrogen analogue of an enol bearing an acyl group on the nitrogen, is not a direct product of a single aza-Peterson step. Instead, the "manifold" refers to a sequence of reactions where an aza-Peterson-type reaction could be used to form a specific imine or a related precursor, which is then converted to the target enamide.

For instance, an α-silyl carbanion, generated from a precursor derived from a vinylsilane, can react with an N-acylated imine derivative. Alternatively, a simpler imine could be formed via an aza-Peterson reaction and subsequently acylated. The high stereocontrol offered by the elimination of the β-silylamine intermediate is a key advantage in establishing the geometry of the resulting enamide double bond. Research has shown that using a superbase, such as Schlosser's base (a mixture of n-butyllithium and potassium tert-butoxide), is effective for the deprotonation of the silane (B1218182) precursor to generate the nucleophilic carbanion for reaction with imines. organic-chemistry.org

| Silane Reagent | Electrophile (Imine) | Base | Product Type | Typical Yield |

| Allyltrimethylsilane | N-Phenylbenzaldimine | Schlosser's Base | (E)-1,3-Diene derivative | High (up to 95%) organic-chemistry.org |

| Benzyltrimethylsilane | N-Phenylacetophenone imine | Schlosser's Base | (E)-Stilbene derivative | High organic-chemistry.org |

| (Trimethylsilyl)methane | Various N-Phenyl Imines | Schlosser's Base | Terminal (E)-Alkene | Good to High organic-chemistry.org |

Chemical Reactivity and Transformations of 6 Methyloxan 3 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in 6-methyloxan-3-ol readily undergoes characteristic reactions, allowing for its derivatization and incorporation into more complex molecular structures.

Esterification: The hydroxyl group can be readily converted into esters through reactions with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a base, respectively. These reactions are generally efficient and provide access to a range of ester derivatives. For example, acetylation with acetyl chloride in the presence of pyridine (B92270) yields the acetate (B1210297) ester.

| Reaction Type | Reagent / Conditions | Typical Product Type | Yield Range | Notes |

| Esterification | Carboxylic acid + Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Moderate | Reversible reaction; often requires removal of water. |

| Acylation | Acid Chloride + Base (e.g., Pyridine, Et₃N) | Ester | High (>85%) | Mild conditions; rapid reaction. |

| Acylation | Acid Anhydride + Base (e.g., DMAP) | Ester | High (>85%) | Often used with catalytic DMAP for increased reactivity. |

| Esterification | Ester + Alcohol (Transesterification) + Catalyst (Acid/Base) | Ester | Variable | Used to exchange alcohol moieties. |

Etherification: The hydroxyl group can be transformed into an ether through various methods, such as the Williamson ether synthesis (reaction with an alkyl halide in the presence of a strong base like NaH) or acid-catalyzed alkylation. This allows for the introduction of different alkyl or aryl groups, modifying the polarity and reactivity of the molecule.

| Reaction Type | Reagent / Conditions | Typical Product Type | Yield Range | Notes |

| Etherification | Alkyl Halide + Strong Base (e.g., NaH, KOtBu) | Ether | High (>80%) | Williamson Ether Synthesis; requires anhydrous conditions. |

| Etherification | Alcohol + Acid Catalyst (e.g., H₂SO₄) | Ether | Moderate | Can lead to self-condensation or dehydration under harsh conditions. |

| Etherification | Alkyl Halide + Lewis Acid (e.g., BF₃·OEt₂) | Ether | Moderate | Alternative to base-mediated alkylation. |

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-methyloxan-3-one. A variety of oxidizing agents are effective for this transformation, including chromium-based reagents (e.g., PCC, PDC), Swern oxidation (DMSO, oxalyl chloride, Et₃N), or Dess-Martin periodinane. These reagents typically offer good selectivity for the alcohol functionality.

| Reaction Type | Oxidizing Agent / Conditions | Typical Product Type | Yield Range | Notes |

| Oxidation | PCC (Pyridinium Chlorochromate) in DCM | Ketone | High (>85%) | Mild and selective for secondary alcohols. |

| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) | Ketone | High (>90%) | Effective for sensitive substrates; low-temperature requirement. |

| Oxidation | Dess-Martin Periodinane (DMP) in DCM | Ketone | High (>90%) | Mild, selective, and fast reaction. |

| Oxidation | TEMPO-catalyzed oxidation (e.g., with NaOCl) | Ketone | High (>90%) | Catalytic method, environmentally friendly. |

| Biocatalytic | Alcohol Dehydrogenases (ADHs) | Ketone / Alcohol | Variable | Can be highly enantioselective or regioselective; depends on enzyme specificity. |

Stereospecific Transformations of the Oxane Ring System

The stereochemistry of 6-methyloxan-3-ol is a critical aspect of its reactivity. The molecule possesses two stereocenters, leading to the possibility of diastereomers (cis and trans relationships between the methyl and hydroxyl groups) and enantiomers.

Diastereoselective Reactions: Reactions occurring at or near the stereocenters can be influenced by the existing stereochemistry, leading to diastereoselective outcomes. For instance, steric hindrance from the methyl group at C6 can influence the approach of reagents to the hydroxyl group at C3 or to other positions on the ring. The conformation of the tetrahydropyran (B127337) ring (typically a chair conformation) plays a significant role in determining the accessibility of different faces of the molecule.

Synthesis of Specific Stereoisomers: Accessing pure stereoisomers of 6-methyloxan-3-ol often relies on stereoselective synthesis. This can involve asymmetric catalysis, chiral pool synthesis, or resolution techniques. For example, asymmetric reduction of a precursor ketone using chiral catalysts (e.g., Noyori catalysts or CBS catalysts) can yield enantiomerically enriched alcohols beilstein-journals.orgacs.orgfrontiersin.orgmdpi.com. Prins cyclization reactions are also powerful tools for constructing substituted tetrahydropyran rings with controlled stereochemistry beilstein-journals.orgorganic-chemistry.org.

| Synthesis Strategy | Key Transformation / Catalyst | Typical Stereochemical Outcome | Yield / Enantiomeric Excess (ee) | Notes |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, Ru-BINAP) | Enantiomerically enriched alcohol | High ee (>95%) | Applied to precursor ketones. |

| Prins Cyclization | Aldehyde + Allylsilane / Lewis Acid Catalyst | Diastereoselective THP formation | High dr, High yield | Forms C-C bonds and the THP ring simultaneously. |

| Chiral Pool Synthesis | Starting from chiral natural products (e.g., carbohydrates) | Defined stereochemistry | High ee | Requires strategic functional group transformations. |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | Enantioselective reduction of ketones | High ee, High yield | Can achieve kinetic resolution or asymmetric synthesis. |

| Diastereoselective Synthesis | Substrate control during cyclization or functionalization | Preference for specific diastereomers (cis/trans) | Variable dr | Influenced by precursor structure and reaction conditions. |

Nucleophilic and Electrophilic Reactivity of 6-Methyloxan-3-ol

The molecule exhibits dual reactivity, acting as both a nucleophile and an electrophile under different conditions.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group is a primary nucleophilic center, readily participating in reactions like esterification and etherification, as detailed in Section 3.1. The ether oxygen atom, while less nucleophilic, can be protonated by strong acids. This protonation activates the adjacent carbon atoms (C2 and C6) toward nucleophilic attack, potentially leading to ring opening. However, tetrahydropyran rings are generally stable and require strong acidic conditions or specific activating agents for ring cleavage cdnsciencepub.commdpi.comnih.govcdnsciencepub.com.

Electrophilic Reactivity: The carbon atom bearing the hydroxyl group (C3) can become more electrophilic upon protonation of the hydroxyl oxygen, making it susceptible to nucleophilic substitution (SN1 or SN2-like, depending on conditions and potential leaving group formation) or addition reactions. Similarly, the carbons adjacent to the ether oxygen (C2 and C6) can become electrophilic if the ether oxygen is protonated or Lewis acid coordinated, facilitating nucleophilic attack and potential ring opening.

| Reactivity Type | Site of Reactivity | Conditions | Potential Transformation |

| Nucleophilic (O-H) | Hydroxyl Oxygen | Reaction with electrophiles (e.g., acid chlorides, alkyl halides) | Esterification, Etherification, Acylation |

| Nucleophilic (C-O-C) | Ether Oxygen | Strong Acids (e.g., HBr, HCl) | Protonation, leading to potential ring opening by nucleophiles |

| Electrophilic (C3) | C3 (bearing -OH) | Acidic conditions (protonation of -OH) | Nucleophilic attack (SN1/SN2-like) if a leaving group is present |

| Electrophilic (C2, C6) | C2, C6 (adjacent to O) | Strong Acids or Lewis Acids | Nucleophilic attack, leading to ring opening |

Enzymatic Transformations and Biochemical Reactivity of Methyloxan Scaffolds

While specific biochemical pathways for 6-methyloxan-3-ol may not be extensively documented, related tetrahydropyran structures and cyclic ethers are known to be substrates for various enzymes.

Oxidation and Reduction: Alcohol dehydrogenases (ADHs) are enzymes capable of oxidizing secondary alcohols to ketones or reducing ketones to alcohols, often with high stereoselectivity acs.orgfrontiersin.orgmdpi.comtandfonline.com. Depending on the specific ADH, 6-methyloxan-3-ol could be oxidized to 6-methyloxan-3-one, or a precursor ketone could be stereoselectively reduced to yield specific isomers of 6-methyloxan-3-ol. Monooxygenases might also play a role in modifying the cyclic ether structure.

Metabolic Pathways: In biological systems, cyclic ethers can be subject to metabolic transformations, including hydroxylation, ring opening, or conjugation for excretion. The specific fate would depend on the organism and the presence of relevant enzymes. For example, microbial degradation of cyclic ethers can involve ring cleavage followed by catabolism of the resulting linear molecules researchgate.net.

| Enzyme Class / Type | Transformation Type | Substrate Feature / Role | Potential Outcome |

| Alcohol Dehydrogenase | Oxidation of secondary alcohol | Secondary alcohol moiety of 6-methyloxan-3-ol | Formation of 6-methyloxan-3-one; can be enantioselective. |

| Alcohol Dehydrogenase | Reduction of ketone | Precursor ketone (6-methyloxan-3-one) | Formation of specific stereoisomers of 6-methyloxan-3-ol. |

| Monooxygenase | Hydroxylation / Ring Cleavage | Cyclic ether moiety | Introduction of hydroxyl groups or opening of the oxane ring. |

| Hydrolase | Hydrolysis (e.g., of ester derivatives) | Esterified derivatives of 6-methyloxan-3-ol | Regeneration of the alcohol. |

| Microbial Metabolism | Various enzymatic pathways (e.g., oxidation, cleavage) | 6-methyloxan-3-ol or its metabolites | Detoxification, energy production, or excretion of more polar metabolites. |

Compound Name List:

| IUPAC Name | Common Name / Alias |

| 6-Methyloxan-3-ol | Methyl tetrahydropyran-3-ol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons in 6-Methyloxan-3-ol.

Proton (¹H) NMR Spectral Interpretation

Key expected signals include:

A doublet for the methyl protons (H7) coupled to the adjacent methine proton (H6).

A multiplet for the proton at the C3 position (H3), which is deshielded by the hydroxyl group.

Complex multiplets for the diastereotopic methylene (B1212753) protons on the oxane ring (H2, H4, H5).

A multiplet for the methine proton at the C6 position (H6), deshielded by the ring oxygen.

A broad singlet for the hydroxyl proton (3-OH), the chemical shift of which is dependent on concentration and temperature.

Predicted ¹H NMR Data for 6-Methyloxan-3-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | 3.5 - 3.8 | m |

| H3 | 3.8 - 4.1 | m |

| H4 | 1.5 - 1.9 | m |

| H5 | 1.3 - 1.7 | m |

| H6 | 3.9 - 4.2 | m |

| H7 (CH₃) | 1.1 - 1.3 | d |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. m = multiplet, d = doublet, br s = broad singlet.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum of 6-Methyloxan-3-ol will show six distinct signals, one for each carbon atom in its unique chemical environment. The carbons attached to oxygen atoms (C2, C3, and C6) are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of oxygen. libretexts.org

Predicted ¹³C NMR Data for 6-Methyloxan-3-ol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 65 - 75 |

| C3 | 68 - 78 |

| C4 | 30 - 40 |

| C5 | 25 - 35 |

| C6 | 70 - 80 |

Note: Predicted values are based on typical chemical shifts for substituted tetrahydropyrans and secondary alcohols. libretexts.orgchemicalbook.com

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR and to elucidate the connectivity and stereochemistry of 6-Methyloxan-3-ol, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton couplings. For instance, a cross-peak between the H7 doublet and the H6 multiplet would confirm their adjacency. Correlations would also be observed between H3 and the protons on C2 and C4, and so on around the ring, establishing the complete proton connectivity.

HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal around 70-80 ppm would show a correlation to the H6 multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 6-Methyloxan-3-ol is expected to display characteristic absorption bands that confirm the presence of the hydroxyl and ether functional groups.

Key expected absorption bands include:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, with the broadening due to intermolecular hydrogen bonding. docbrown.infopressbooks.pub

Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ range, typical for saturated aliphatic compounds. pressbooks.pub

A strong C-O stretching vibration for the secondary alcohol, expected around 1100 cm⁻¹. quimicaorganica.org

Another strong C-O stretching vibration for the cyclic ether, typically observed in the 1050-1150 cm⁻¹ region. youtube.com

Predicted IR Absorption Data for 6-Methyloxan-3-ol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-O Stretch (Secondary Alcohol) | ~1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 6-Methyloxan-3-ol (molar mass: 130.18 g/mol ), the molecular ion peak (M⁺) at m/z 130 would be expected in the electron ionization (EI) mass spectrum, although it may be weak.

The fragmentation of 6-Methyloxan-3-ol is expected to proceed through several characteristic pathways for cyclic ethers and alcohols:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation for alcohols. libretexts.org

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a typical fragmentation for alcohols, leading to a peak at m/z 112. libretexts.org

Ring cleavage: The oxane ring can undergo fragmentation, often initiated by cleavage adjacent to the ring oxygen. A common fragmentation for 2-alkyl-tetrahydropyrans is the loss of the alkyl chain, which in this case could lead to complex rearrangements. nih.gov

Predicted Major Fragments in the Mass Spectrum of 6-Methyloxan-3-ol

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [C₆H₁₁O₂]⁺ | Loss of CH₃ |

| 112 | [C₇H₁₂O]⁺ | Loss of H₂O (Dehydration) |

| 85 | [C₅H₉O]⁺ | Ring fragmentation |

| 71 | [C₄H₇O]⁺ | Ring fragmentation |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage and subsequent fragmentation |

Computational Chemistry Applications in 6 Methyloxan 3 Ol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for determining the electronic structure and optimized geometries of molecules mdpi.comdigitellinc.com. By solving the Kohn-Sham equations, DFT methods can accurately predict electron distribution, molecular orbitals, bond lengths, and bond angles. For 6-Methyloxan-3-ol, DFT calculations would be instrumental in mapping its electronic landscape, understanding charge distribution, and identifying the most stable conformers by minimizing the molecule's energy nih.govrsc.org. These calculations provide a foundational understanding of the molecule's inherent electronic properties, which dictate its behavior in various chemical environments. The precise geometry and electronic configuration obtained through DFT serve as critical inputs for subsequent computational analyses, such as molecular docking and reaction pathway investigations nih.govresearchgate.net.

Molecular Docking Simulations for Ligand-Receptor Interactions (focus on structural recognition)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to achieve a stable complex with minimal binding energy pnrjournal.comjscimedcentral.comschrodinger.com. This method is crucial for understanding molecular recognition and interactions, particularly in the context of drug discovery and biological pathway analysis. In studies involving 6-Methyloxan-3-ol, molecular docking simulations would be employed to investigate its potential binding to various biological targets or other molecules. The focus on structural recognition involves assessing how the specific three-dimensional shape and chemical features of 6-Methyloxan-3-ol fit into the binding site of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces phytopharmajournal.comharvard.edu. Such simulations can predict binding affinities and provide insights into the molecular basis of potential biological activity or chemical complexation.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation and deeper understanding mpg.de. For 6-Methyloxan-3-ol, techniques such as DFT can be used to predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C NMR), Infrared (IR) spectra, and potentially UV-Visible absorption spectra researchgate.net. These predicted spectra serve as valuable benchmarks for experimental characterization. For instance, calculated IR frequencies can confirm the presence of functional groups, while predicted NMR chemical shifts and coupling constants can aid in elucidating the molecule's structure and stereochemistry. The accuracy of these predictions relies on the chosen theoretical level and basis set, providing a computational route to interpret complex experimental spectroscopic data mpg.deresearchgate.net.

Conformational Sampling and Global Minimum Energy Searches

Molecules like 6-Methyloxan-3-ol can exist in multiple three-dimensional arrangements, known as conformers, due to the rotation around single bonds and the flexibility of ring structures wavefun.comucsb.edu. Conformational sampling techniques are employed to explore this vast conformational space and identify the lowest-energy arrangements, often referred to as the global minimum wavefun.comblogspot.comnih.govchemrxiv.org. Methods such as systematic searches, Monte Carlo simulations, and simulated annealing are used to generate and optimize a multitude of conformers. For 6-Methyloxan-3-ol, understanding its preferred conformations is vital, as different conformers can exhibit distinct chemical and physical properties, influencing reactivity and binding interactions. Identifying the global minimum conformation provides the most stable representation of the molecule, serving as a critical starting point for many theoretical studies wavefun.comblogspot.com.

Analysis of Chemical Reactivity and Reaction Pathways through Quantum Mechanics

Quantum mechanics (QM) methods, particularly DFT, are indispensable for analyzing chemical reactivity and elucidating reaction pathways researchgate.netharvard.educecam.org. By calculating transition states, activation energies, and reaction intermediates, QM provides a detailed mechanistic understanding of how molecules transform. For 6-Methyloxan-3-ol, these calculations can reveal its propensity to undergo specific reactions, such as oxidation, reduction, or substitution reactions involving its hydroxyl group or ether linkage. By mapping out potential energy surfaces, researchers can predict reaction rates and identify the most favorable reaction mechanisms. This computational approach allows for the exploration of reaction kinetics and thermodynamics without the need for extensive experimental synthesis and testing, offering a powerful tool for predicting chemical behavior researchgate.netcecam.orgcas.cn.

Compound Name Table:

| Common Name | IUPAC Name (or descriptive) |

| 6-Methyloxan-3-ol | 6-Methyloxan-3-ol |

Natural Occurrence and Biosynthetic Pathways of 6 Methyloxan 3 Ol Motifs

Isolation and Characterization from Plant Sources

Plant-derived natural products frequently incorporate oxane ring systems, often as part of glycosidic structures or within flavonoid frameworks. For instance, the flavonoid quercetin, a well-known plant metabolite, contains an oxane ring within its structure nih.govunesp.brresearchgate.net. While Isoacteoside and Tuberoside L are not explicitly detailed in the provided literature concerning oxane rings, the general class of glycosides, which includes many plant-derived compounds, commonly features sugar moieties that are pyranose (oxane) or furanose (oxolane) rings foodb.cafoodb.caontosight.aiiarc.fr. The isolation and characterization of these complex molecules from plant sources typically involve sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are essential for elucidating their precise structures and stereochemistry nih.gov.

Identification as a Structural Moiety in Complex Natural Products

The oxane ring is a recurring motif in various complex natural product classes, underscoring its importance in molecular architecture and function.

Macrolide Antibiotics: This class of antibiotics, often produced by Streptomyces bacteria, is characterized by a large macrocyclic lactone ring to which one or more sugar residues are attached copbela.orgslideshare.netebsco.comnih.gov. Some macrolides, such as phorboxazoles isolated from marine sponges, feature multiple oxane rings within their complex structures mdpi.com. The sugar components themselves are typically in pyranose forms, thus inherently containing oxane ring systems.

Sterols: Sterols, fundamental components of eukaryotic cell membranes, possess a characteristic tetracyclic sterane backbone gerli.comlibretexts.orgfao.orgnih.gov. While the core sterol structure itself is not an oxane, steroidal glycosides can incorporate oxane rings through their sugar moieties, such as glucopyranoside units ontosight.ai.

Glycosides: Glycosides, formed by the linkage of a sugar moiety to a non-sugar component (aglycone), frequently feature oxane rings as the sugar units. Examples include Chavicol glucoside and 4-hydroxybenzoic acid glucoside, both of which contain oxane rings foodb.cafoodb.ca. The complexity of some glycosides can involve multiple oxane rings, contributing to their diverse biological activities ontosight.aimdpi.comontosight.ai.

General Cyclic Ethers: Beyond these specific classes, saturated cyclic ethers, including oxanes, are broadly recognized as prevalent structural elements in a vast array of natural products, particularly those from marine environments and those exhibiting significant biological activities nih.govresearchgate.netthieme-connect.commdpi.comnih.govroyalsocietypublishing.orgresearchgate.netsyr.edu.

Enzymatic Biosynthesis of Oxane-Containing Carbohydrates and Derivatives

The formation of oxane rings within natural products is often orchestrated by specific enzymatic pathways, ensuring stereochemical control and molecular complexity.

Prins Reaction: The Prins reaction is a highly versatile and efficient method for the stereoselective synthesis of tetrahydropyran (B127337) (THP) rings, which are common structural features in many natural products syr.edumdpi.combris.ac.ukntu.edu.sgacs.org. This reaction typically involves the acid-catalyzed condensation of homoallylic alcohols with carbonyl compounds, creating new carbon-carbon and carbon-oxygen bonds to form the cyclic ether mdpi.com.

Enzymatic Synthesis of Carbohydrates: Enzymes play a crucial role in modifying and synthesizing carbohydrate structures. For instance, lipases, such as Novozym® 435, can be employed for the enzymatic synthesis of carbohydrate-based monomers, like methacryloyl-D-fructose and methacryloyl-D-glucose, by catalyzing esterification reactions researchgate.net. Glycosyltransferases are also key enzymes involved in the formation of glycosidic bonds, linking sugar moieties to aglycones in glycosides researchgate.net.

Polyepoxide Cyclization: The biosynthesis of fused polycyclic ether skeletons in some natural products is thought to involve cascade cyclization of polyepoxides, a process mediated by enzymatic machinery nih.gov. Similarly, enzymes like monooxygenases and hydrolases are involved in the formation and opening of epoxide rings, which are precursors to cyclic ethers nih.gov.

Insights into Natural Product Biogenesis and Chemodiversity

The prevalence and varied substitution patterns of oxane rings significantly contribute to the remarkable chemodiversity observed in natural products. The intricate biosynthetic pathways, often involving enzymatic catalysis, are responsible for the generation of these diverse structures.

The Prins reaction, for example, allows for the stereoselective synthesis of substituted tetrahydropyrans, enabling the construction of complex molecular architectures found in nature mdpi.combris.ac.ukntu.edu.sg. Furthermore, the enzymatic modification and assembly of carbohydrate units, which inherently contain oxane rings, are fundamental to the biogenesis of glycosides and macrolides foodb.cafoodb.caontosight.aiiarc.frnih.govresearchgate.net. Understanding these biosynthetic routes provides critical insights into how nature generates such a wide spectrum of molecules with potent biological activities, highlighting the importance of the oxane motif in shaping the chemical landscape of natural products nih.govmdpi.comresearchgate.netthieme-connect.comnih.govresearchgate.netsyr.edubiorxiv.org.

Compound List

6-Methyloxan-3-ol

Isoacteoside

Quercitrin

Tuberoside L

Macrolide Antibiotics

Sterols

Glycosides

Phorboxazoles

Chavicol glucoside

4-hydroxybenzoic acid glucoside

Quercetin

Cyclic Ethers

Tetrahydropyran (THP)

Oxane

Polyether antibiotics

Fosfomycin

Clavosolide A

Cryptophycin-24

(-)-Ploycaverrnoside A

Laurediols

Kumausyne

Deacetyl-kumausyne

Lauralexins

Variolins

Discorhabdin alkaloids

Erythromycin

Azithromycin

Clarithromycin

Alligamycin A

Bongkrekic acid

Cholesterol

Sitosterol

Campesterol

Ergosterol

Hopanoids

Mevalonate pathway

Cycloartenol

Lanosterol

Progesterone

Testosterone

Estradiol

Corticosterone

Cardenolides

Bufadienolides

Inostamycins

Isosorbide

(-)-Ambrox

L-755,807

(+)-Jimenezin

(+)-SCH 351448

Thyrsiferol

Thyrsiferyl 23-acetate

Venustatriol

Glaciapyrrole A

Pikromycin

Hofmeisterin III

8,9-epoxy-10-acetoxythymol angelate

Thymol isovalerate

Thymol isobutyrate

Guaiacol glucuronide

Applications of 6 Methyloxan 3 Ol As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

The inherent chirality of 6-Methyloxan-3-ol makes it a valuable precursor in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. The stereodefined centers of 6-Methyloxan-3-ol can be incorporated into larger molecules, influencing the stereochemical outcome of subsequent reactions and aiding in the synthesis of complex natural products and pharmaceuticals. While specific examples of its direct application in the total synthesis of complex molecules are not extensively documented in readily available literature, its structural motifs are found within larger, biologically active compounds, suggesting its potential as a synthon.

Derivatization Strategies for Structural Modification

The reactivity of the hydroxyl group and the potential for functionalization at other positions on the oxane ring and the methyl group allow for a variety of derivatization strategies. These modifications can alter the compound's physical and chemical properties, making it suitable for a range of synthetic applications.

The hydroxyl group of 6-Methyloxan-3-ol can act as a nucleophile in glycosylation reactions, allowing for the formation of glycosidic bonds with various sugar moieties. This process is fundamental to the synthesis of oligosaccharides and glycoconjugates. While direct studies detailing the glycosylation of 6-Methyloxan-3-ol are scarce, the principles of glycosylation chemistry suggest its utility as an aglycone acceptor. The stereochemistry of the hydroxyl group would play a crucial role in determining the stereoselectivity of the newly formed glycosidic linkage.

The hydroxyl group of 6-Methyloxan-3-ol readily undergoes etherification and esterification reactions. Etherification, the formation of an ether linkage (R-O-R'), can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. Esterification, the formation of an ester linkage (R-CO-OR'), can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. These reactions are fundamental for introducing a wide variety of functional groups and for protecting the hydroxyl group during multi-step syntheses.

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide, Base | Ether |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Esterification | Acyl chloride, Base | Ester |

This table represents general reactions and not specific experimental data for 6-Methyloxan-3-ol.

Beyond the hydroxyl group, the methyl group and various positions on the oxane ring can be selectively functionalized. This allows for the introduction of additional reactive handles and the construction of more complex molecular architectures. Strategies for such functionalization could involve radical halogenation of the methyl group followed by nucleophilic substitution, or directed C-H activation of the oxane ring. These advanced synthetic methods would enable the precise modification of the 6-Methyloxan-3-ol scaffold.

The structural unit of 6-Methyloxan-3-ol is reminiscent of subunits found in polyketide and polyether natural products, which are large and structurally diverse classes of biologically active compounds. The chiral centers and the oxygen-containing ring of 6-Methyloxan-3-ol make it a potential building block for the convergent synthesis of fragments of these complex natural products. While specific examples of its incorporation are not prominent in the literature, its use as a chiral precursor could be envisioned in synthetic strategies targeting these classes of molecules.

Design of Chemical Scaffolds for Research Purposes

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening. The rigid, chiral structure of 6-Methyloxan-3-ol makes it an attractive candidate for the development of novel chemical scaffolds. By systematically modifying the hydroxyl group, the methyl group, and the oxane ring, a diverse set of molecules can be generated. These libraries of compounds can then be used in drug discovery and chemical biology research to probe biological systems and identify new therapeutic leads.

Environmental and Industrial Research Contexts for 6 Methyloxan 3 Ol

Role as a Chemical Intermediate in Specialized Syntheses

The tetrahydropyran (B127337) (oxane) ring is a prevalent structural motif in a vast number of natural products and pharmacologically active molecules. Its presence imparts specific conformational rigidity and polarity, influencing how a molecule interacts with biological targets. Consequently, functionalized oxanes like 6-Methyloxan-3-ol are valuable as chemical intermediates or building blocks in the synthesis of more complex molecular architectures.

The specific substitution pattern of 6-Methyloxan-3-ol, featuring a hydroxyl group at the 3-position and a methyl group at the 6-position, offers distinct points for chemical modification.

The Hydroxyl Group: This secondary alcohol functionality can be readily oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions.

The Oxane Ring: The ether linkage within the ring is generally stable but can be cleaved under harsh acidic conditions. The stereochemistry at positions 3 and 6 is critical, and controlling the relative orientation (cis/trans) of these substituents is a key challenge in synthetic strategies.

Substituted tetrahydropyrans are synthesized through various methods, including intramolecular hydroalkoxylation of hydroxy olefins, Prins cyclization, and hetero-Diels-Alder reactions. The resulting functionalized oxanes can then be carried forward in multi-step syntheses. For example, research into novel pyran derivatives as ligands for monoamine transporters has involved the synthesis of complex cis- and trans-3,6-disubstituted pyrans, highlighting the importance of this structural class in medicinal chemistry.

Considerations for Green Chemistry in Oxane Derivative Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. The synthesis of oxane derivatives, including structures like 6-Methyloxan-3-ol, can be evaluated through the lens of these principles to improve sustainability.

Key green chemistry principles applicable to oxane synthesis include:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents because they are used in small amounts and can be recycled. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Research has demonstrated the synthesis of oxazine derivatives in sustainable aqueous hydrotropic solutions, providing an eco-friendly alternative to traditional organic solvents.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. d-nb.info Enzymatic processes, for instance, can often provide high selectivity that circumvents the need for protecting groups. d-nb.info

The table below summarizes how these principles can be applied to the synthesis of oxane derivatives.

| Green Chemistry Principle | Application in Oxane Derivative Synthesis | Example/Strategy |

|---|---|---|

| Catalysis | Employing reusable solid acid catalysts or enzymes instead of stoichiometric amounts of acids or bases. | Using phosphomolybdic acid in water for Prins cyclization to form tetrahydropyran-4-ol derivatives. |

| Atom Economy | Utilizing cycloaddition reactions (e.g., hetero-Diels-Alder) where all atoms of the reactants are incorporated into the product. | Reaction of a diene with an aldehyde to form the dihydropyran ring system. |

| Safer Solvents | Replacing hazardous organic solvents like chlorinated hydrocarbons with water, supercritical fluids, or greener ethereal solvents. | Performing tetrahydropyranylation of alcohols in cyclopentyl methyl ether. nih.gov |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups for hydroxyl functionalities. | Employing chemo- or regioselective catalysts that target a specific functional group in a multifunctional molecule. d-nb.info |

| Use of Renewable Feedstocks | Developing synthetic pathways that start from biomass-derived materials. | Synthesis of tetrahydropyran (THP) from furfural, which is derived from agricultural waste. |

Environmental Fate and Transport Studies of Related Compounds (e.g., mobility of polar substances)

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. nih.govmdpi.com While no specific studies exist for 6-Methyloxan-3-ol, its behavior can be predicted based on its structure and the known properties of similar polar organic molecules.

The key structural features influencing its environmental behavior are the hydroxyl (-OH) group and the ether oxygen in the oxane ring. These features make the molecule polar and capable of hydrogen bonding. This polarity governs its partitioning between different environmental compartments.

Key Physicochemical Properties and Their Influence:

Water Solubility: High. The polar hydroxyl group and ether linkage would allow for strong hydrogen bonding with water molecules, making it highly soluble. Highly soluble compounds tend to be mobile in groundwater and surface water.

Vapor Pressure / Henry's Law Constant: Low. Compounds with strong intermolecular forces like hydrogen bonding tend to have low volatility. A low Henry's Law Constant indicates a low tendency to partition from water to air.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Low. This coefficient describes the tendency of a chemical to adsorb to organic matter in soil and sediment. Polar compounds with low hydrophobicity, like 6-Methyloxan-3-ol, are expected to have a low Koc. This means they will not bind strongly to soil particles and will be more mobile, with a higher potential to leach from soil into groundwater.

The transport of other polar substances, such as certain per- and polyfluoroalkyl substances (PFAS), demonstrates that hydrophilic properties are key drivers of mobility in aqueous environments. researchgate.netlibretexts.org Leaching through soil, driven by precipitation, is a significant transport pathway for such compounds. researchgate.net

The table below outlines the expected properties of a polar substance like 6-Methyloxan-3-ol and the resulting environmental implications.

| Property | Predicted Level for 6-Methyloxan-3-ol | Implication for Environmental Fate & Transport |

|---|---|---|

| Water Solubility | High | High mobility in surface water and groundwater; low partitioning to sediment. |

| Vapor Pressure | Low | Limited transport in the atmosphere as a vapor. |

| Soil Adsorption (Koc) | Low | High potential for leaching through the soil column into groundwater. |

| Bioaccumulation Potential (Kow) | Low | Unlikely to accumulate in the fatty tissues of organisms. |

| Biodegradation | Plausible | Alcohols and ethers can be biodegraded by microorganisms, though the cyclic structure may slow the rate compared to linear analogs. |

Utilization in Heterogeneous Reaction Conditions

Heterogeneous catalysis involves reactions where the catalyst phase is different from that of the reactants, typically a solid catalyst with liquid or gas reactants. This approach is highly favored in industrial processes due to the ease of separating the catalyst from the product stream, allowing for catalyst recycling and continuous operation.

Given its structure, 6-Methyloxan-3-ol could be involved in heterogeneous reactions in several ways, either as a reactant, a product, or a solvent.

Reactions of the Alcohol Group: As a secondary alcohol, the hydroxyl group in 6-Methyloxan-3-ol can undergo catalytic oxidation or dehydration. Heterogeneous catalytic oxidation of secondary alcohols over various transition metals is a known process. nih.govacs.org Depending on the catalyst and conditions, this could convert the alcohol to the corresponding ketone, 6-methyloxan-3-one. Catalytic dehydration over solid acid catalysts, such as alumina or zeolites, is another common reaction for alcohols, which would lead to the formation of an alkene (a dihydropyran derivative). uw.edu.pl

Synthesis of the Oxane Ring: The oxane ring itself can be formed under heterogeneous catalytic conditions. For instance, the cyclodehydration of 1,5-diols to form tetrahydropyrans can be efficiently catalyzed by solid heteropoly acids. nih.govroyalsocietypublishing.org This represents a pathway where a precursor molecule could be converted to a structure like 6-Methyloxan-3-ol over a solid catalyst.

Reactions Involving Related Structures: The tetrahydropyranylation of alcohols, a common method for protecting hydroxyl groups, is frequently performed using dihydropyran and a heterogeneous acid catalyst, such as ammonium sulfate supported on silica. nih.govd-nb.infonih.gov This demonstrates the utility of the oxane framework in reactions facilitated by solid catalysts.

The use of heterogeneous catalysts aligns well with the principles of green chemistry, offering advantages in catalyst reusability and often allowing for milder reaction conditions compared to homogeneous counterparts.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of complex tetrahydropyrans is crucial as these structures are often found in biologically active natural products. syr.edu While numerous methods exist for synthesizing tetrahydropyran (B127337) derivatives, the development of more efficient, general, and stereoselective pathways remains a significant objective. uva.esnih.gov Current research often relies on the cyclization of pre-functionalized alcohols to construct the THP ring. nih.gov However, emerging strategies are focused on increasing efficiency and molecular diversity.

Future efforts are likely to concentrate on the following areas:

Metal-Catalyzed Reactions: The use of metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds is a common and effective method for synthesizing complex tetrahydropyrans. syr.edu Research into novel cobalt- and iron-catalyzed methods has shown promise, with cobalt catalysis being particularly effective for sp3-sp3 coupling and iron catalysis for sp3-sp2 coupling. syr.edu Further exploration of various metal catalysts, such as platinum and silver, for intramolecular hydroalkoxylation of hydroxy olefins is expected to yield milder and more functional-group-tolerant synthetic routes. organic-chemistry.org

C–H Functionalization: Direct installation of functional groups onto a simple THP ring via C–H bond functionalization represents a significant challenge but offers a powerful tool for creating diverse molecular libraries. nih.gov Recent successes in the sequential, stereoselective C–H functionalization of aminotetrahydropyrans, using palladium(II) catalysis, demonstrate the potential of this approach. nih.gov This strategy allows for the late-stage modification of the tetrahydropyran core, providing straightforward access to medicinally important chiral derivatives. nih.gov

Organocatalysis and Multi-Component Reactions: Multi-component coupling reactions (MCRs) have emerged as powerful and efficient tools in modern synthetic organic chemistry for constructing libraries of tetrahydropyridine (B1245486) (THP'D) derivatives, a related class of heterocycles. Applying similar principles to the synthesis of tetrahydropyrans could provide rapid access to a wide range of substituted oxanes. Furthermore, organocatalytic methods, such as those employing Brønsted acids for Prins-type cyclizations, offer mild and stereoselective routes to substituted tetrahydropyrans. organic-chemistry.org

Stereocontrolled Synthesis: Achieving high stereoselectivity is paramount, especially when targeting biologically active molecules. While methodologies for 2,6-disubstituted tetrahydropyrans are well-established, the stereocontrolled synthesis of polysubstituted rings, particularly those with quaternary centers, requires further research. uva.es Novel strategies, such as Brønsted acid-mediated hydroxyalkoxylation of silylated alkenyl alcohols, have shown promise in delivering high yields and stereoselectivity, surpassing traditional methods like oxymercuration. uva.es

These emerging synthetic strategies will be instrumental in enabling the efficient and selective production of specific stereoisomers of 6-methyloxan-3-ol and its derivatives for further study and application.

Advanced Computational Approaches for Predicting Reactivity and Conformation

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules, thereby guiding synthetic efforts and the design of new functional compounds. For a molecule like 6-methyloxan-3-ol, with its stereocenters and flexible ring system, computational approaches are particularly valuable.

Future research in this area will likely focus on:

Conformational Analysis: The puckered conformation of substituted oxane rings is critical to their physical properties and biological activity. acs.org Advanced computational methods can accurately predict the most stable conformations, such as the chair conformation often observed in related six-membered rings. researchgate.net Computational studies on related oxetane (B1205548) rings, for instance, have shown that the ring can act as a "conformational lock," rigidifying a molecule's structure. acs.org Applying similar high-level calculations to 6-methyloxan-3-ol will elucidate the influence of the methyl and hydroxyl substituents on the ring's preferred geometry.

Reactivity Prediction: Quantum chemical calculations using methods like Density Functional Theory (DFT) can predict molecular reactivity. researchgate.netchemrxiv.org By computing molecular global reactivity descriptors such as frontier molecular orbitals (FMOs) and molecular electrostatic potential, researchers can identify the most reactive sites within the 6-methyloxan-3-ol structure. researchgate.net This information is vital for planning chemical transformations and understanding potential metabolic pathways. The method of Constrained Geometries Simulate External Force (CoGEF) is an example of a specialized computational tool used to predict the outcome of mechanically induced reactions, although its predictive character can be dependent on the functional used. chemrxiv.org

Intramolecular Interaction Analysis: Techniques like Natural Bond Orbital (NBO) analysis can reveal subtle intramolecular interactions, such as hydrogen bonding, that influence the molecule's stability and conformation. researchgate.net For 6-methyloxan-3-ol, understanding the interaction between the hydroxyl group and the ring oxygen atom is crucial for predicting its chemical behavior.

The integration of these advanced computational models will accelerate the discovery process by allowing for the in silico screening of synthetic pathways and the prediction of properties before committing to resource-intensive laboratory work.

| Computational Method | Application to 6-Methyloxan-3-ol | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations | Determination of the most stable chair conformation and the relative energies of different stereoisomers. |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gaps | Prediction of chemical reactivity and identification of electrophilic/nucleophilic sites. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution | Visualization of electron-rich (e.g., hydroxyl oxygen) and electron-poor regions, guiding interaction with other molecules. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular donor-acceptor interactions | Elucidation of weak interactions, such as intramolecular hydrogen bonding, that stabilize specific conformations. researchgate.net |

Exploration of Undiscovered Natural Occurrences and Biosynthetic Routes

The tetrahydropyran scaffold is frequently found in natural products, many of which cannot be isolated in large quantities from their native sources. uva.es This scarcity makes laboratory synthesis a desirable alternative, but also highlights the importance of discovering new natural sources and understanding their biosynthetic pathways. uva.es

Future research directions include:

Bioprospecting in Extreme Environments: Under-explored extremophiles, such as those found in cryospheric environments like the Greenland Ice Sheet, may harbor an untapped reservoir of chemical diversity. frontiersin.org These microorganisms have unique adaptations to harsh conditions, which could lead to the production of novel secondary metabolites. frontiersin.org Metagenome sequencing and bioinformatics tools like antiSMASH can be used to mine microbial genomes for biosynthetic gene clusters (BGCs) responsible for producing natural products, potentially including novel substituted tetrahydropyrans. frontiersin.org The majority of identified BGCs have unknown functions, representing a significant potential for discovering new molecules and enzymatic pathways. frontiersin.org

Characterizing Biosynthetic Pathways: Identifying the genes and enzymes responsible for constructing the 6-methyloxan-3-ol skeleton would be a significant breakthrough. This knowledge could enable the development of biotechnological production methods using engineered microorganisms, providing a sustainable and scalable alternative to chemical synthesis. The study of biosynthetic pathways for other complex oxygen heterocycles can provide clues and models for how structures like 6-methyloxan-3-ol might be assembled in nature.

The discovery of 6-methyloxan-3-ol or its close relatives in a natural source would not only provide a renewable supply but also offer insights into its ecological role and potential biological activity.

Design of Novel Functional Molecules Based on the 6-Methyloxan-3-ol Motif

The 6-methyloxan-3-ol structure represents a valuable scaffold for the design of new functional molecules. Its defined three-dimensional structure and functional groups (a hydroxyl for further reaction and a chiral center for specific interactions) make it an attractive starting point for applications in medicinal chemistry and materials science. syr.edumdpi.com

Key areas for future development include:

Medicinal Chemistry: Aryl amino-THPs have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an effective therapy for type 2 diabetes. nih.gov This demonstrates the potential of the tetrahydropyran scaffold in drug discovery. The 6-methyloxan-3-ol motif could be incorporated into larger molecules to improve properties such as solubility, metabolic stability, and cell permeability. acs.org For example, the incorporation of related oxetane rings into drug candidates has been shown to lower lipophilicity (logD) and reduce binding to hERG ion channels. acs.org

Development of Bioactive Derivatives: The synthesis of novel derivatives is a common strategy in drug development. nih.govresearchgate.net By modifying the 6-methyloxan-3-ol core—for instance, by creating ester or ether derivatives at the hydroxyl group or introducing other substituents onto the ring—researchers can generate libraries of new compounds for biological screening. nih.govresearchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize a desired biological effect.